molecular formula C6H12ClNO B6610788 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride CAS No. 2866318-54-7

2-azabicyclo[3.1.1]heptan-4-ol hydrochloride

Cat. No. B6610788
CAS RN: 2866318-54-7
M. Wt: 149.62 g/mol
InChI Key: CBGQLJAIEBEKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-azabicyclo[3.1.1]heptan-4-ol hydrochloride (2-ABAH-HCl) is an organic compound belonging to the bicyclic azabicycloheptane family. It is a white, crystalline solid with a molecular weight of 253.7 g/mol and a melting point of 167-169 °C. 2-ABAH-HCl is a chiral molecule with two enantiomers, (R)-2-ABAH-HCl and (S)-2-ABAH-HCl. It is used in a variety of scientific research applications, including as a substrate for enzyme-catalyzed reactions, as a ligand for metal-catalyzed reactions, and as a reagent for chemical synthesis.

Scientific Research Applications

2-azabicyclo[3.1.1]heptan-4-ol hydrochloride has a variety of scientific research applications. It is used as a substrate for enzyme-catalyzed reactions, such as the synthesis of 2-azabicyclo[3.1.1]heptan-4-one and the synthesis of 2-azabicyclo[3.1.1]heptane-4-thiol. It is also used as a ligand for metal-catalyzed reactions, such as the synthesis of 2-azabicyclo[3.1.1]heptane-4-carboxylic acid and the synthesis of 2-azabicyclo[3.1.1]heptane-4-thiol. Additionally, 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride is used as a reagent for chemical synthesis, such as the synthesis of 2-azabicyclo[3.1.1]heptane-4-carboxylic acid and the synthesis of 2-azabicyclo[3.1.1]heptane-4-thiol.

Mechanism of Action

2-azabicyclo[3.1.1]heptan-4-ol hydrochloride acts as a substrate for enzyme-catalyzed reactions, as a ligand for metal-catalyzed reactions, and as a reagent for chemical synthesis. When used as a substrate for enzyme-catalyzed reactions, the enzyme catalyzes the reaction of 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride with a second substrate to form the desired product. When used as a ligand for metal-catalyzed reactions, the metal catalyzes the reaction of 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride with a second substrate to form the desired product. When used as a reagent for chemical synthesis, 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride reacts with a second reagent to form the desired product.
Biochemical and Physiological Effects
2-azabicyclo[3.1.1]heptan-4-ol hydrochloride has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

2-azabicyclo[3.1.1]heptan-4-ol hydrochloride has several advantages for lab experiments. It is a white crystalline solid that is easy to handle and store. It is non-toxic and has no known adverse effects on humans or other organisms. Additionally, it is a chiral molecule with two enantiomers, (R)-2-azabicyclo[3.1.1]heptan-4-ol hydrochloride and (S)-2-azabicyclo[3.1.1]heptan-4-ol hydrochloride, which can be used for chiral separations.
The main limitation of 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride for lab experiments is the difficulty of synthesizing the compound. The most common method of synthesis involves the reaction of 4-amino-2-azabicyclo[3.1.1]heptane with hydrochloric acid in aqueous solution, followed by the addition of a base such as sodium hydroxide or potassium hydroxide to neutralize the acid. This method is labor-intensive and requires a high degree of skill and precision.

Future Directions

The future directions for research involving 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride include the development of new synthesis methods, the development of new applications for the compound, and the investigation of the compound’s potential biological activity. New synthesis methods could include the use of catalysts, the use of different solvents, and the use of different reaction conditions. New applications for the compound could include its use as a catalyst for organic synthesis, its use as a ligand for metal-catalyzed reactions, and its use as a reagent for chemical synthesis. Finally, the potential biological activity of 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride could be investigated to determine if the compound has any therapeutic or other beneficial effects.

Synthesis Methods

2-azabicyclo[3.1.1]heptan-4-ol hydrochloride can be synthesized by several methods, including the reduction of 2-azabicyclo[3.1.1]heptan-4-one, the reaction of 2-azabicyclo[3.1.1]heptan-4-ol with hydrochloric acid, and the reaction of 4-amino-2-azabicyclo[3.1.1]heptane with hydrochloric acid. The most common method involves the reaction of 4-amino-2-azabicyclo[3.1.1]heptane with hydrochloric acid in aqueous solution, followed by the addition of a base such as sodium hydroxide or potassium hydroxide to neutralize the acid.

properties

IUPAC Name

2-azabicyclo[3.1.1]heptan-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-3-7-5-1-4(6)2-5;/h4-8H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGQLJAIEBEKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1NCC2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[3.1.1]heptan-4-ol hydrochloride

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